molecular formula C15H19N3O2S2 B2703346 N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415634-40-9

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2703346
CAS No.: 2415634-40-9
M. Wt: 337.46
InChI Key: ZXYKZPDFMOQTQJ-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps, typically starting with the preparation of the benzothiazole derivative. Common synthetic routes include:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,12-5-6-12)17-11-7-9-18(10-8-11)15-16-13-3-1-2-4-14(13)21-15/h1-4,11-12,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKZPDFMOQTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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